Dihydroxyfumaric acid hydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of dihydroxyfumaric acid and its derivatives involves various chemical reactions, including base-mediated cascade aldol addition and fragmentation reactions. These processes are influenced by the choice of base, solvent, and substituents, demonstrating the compound's versatility in organic synthesis. The control and synthetic application of these reactions enable the production of various chemically significant products.

Molecular Structure Analysis

The molecular structure of dihydroxyfumaric acid hydrate and its derivatives plays a crucial role in its reactivity and physical properties. Studies utilizing computational methods and experimental analysis have provided insights into the molecule's structure, elucidating the effects of different substituents and conditions on its behavior in chemical reactions.

Chemical Reactions and Properties

Dihydroxyfumaric acid participates in a wide range of chemical reactions, including decarboxylative cascade reactions and electrochemical behaviors. These reactions enable the short and direct construction of carbohydrates and other molecules, showcasing the compound's utility in synthetic organic chemistry. Its electrochemical properties have also been explored, revealing its oxidation mechanisms and potential applications in electrochemistry.

Physical Properties Analysis

The physical properties of dihydroxyfumaric acid hydrate, including its solubility, melting point, and crystalline structure, are essential for its application in various chemical processes. Computational and experimental studies have helped predict hydrate formation, compound:water ratios, and hydrate crystal structures, providing valuable information for its use in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of dihydroxyfumaric acid, such as its reactivity with free radicals, oxidation behavior, and interactions in biochemical environments, are critical for its applications in chemistry and biology. Research has explored its antioxidant properties and reactions with stable radicals, contributing to our understanding of its potential as a biologically active molecule.

For detailed insights into dihydroxyfumaric acid hydrate and its applications in scientific research, refer to the following sources:

- Occurrence and chemistry of dihydroxyfumaric acid (Secara et al., 2011).

- Base-mediated cascade aldol addition and fragmentation reactions (Ward et al., 2018).

- Decarboxylative cascade reactions of dihydroxyfumaric acid (Richter et al., 2016).

- Electrochemical behaviour of dihydroxyfumaric acid (Sazou et al., 1985).

- Antioxidant properties of dihydroxyfumaric acid (Gorbachev et al., 2015).

Aplicaciones Científicas De Investigación

-

Preparation of Mesoxalic Acid Semialdehyde and Its Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Dihydroxyfumaric acid hydrate may be used in the preparation of mesoxalic acid semialdehyde and its derivatives .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Inhibition of N-Nitrozocompounds Formation

- Scientific Field : Biochemistry

- Application Summary : Dihydroxyfumaric acid hydrate has been found to inhibit the formation of N-nitrozocompounds during albumin and casein proteolysis by proteolytic enzymes .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Endogenous Metabolite

- Scientific Field : Biochemistry

- Application Summary : Dihydroxyfumaric acid hydrate is an endogenous metabolite . This means it is naturally produced within the body and plays a role in various biological processes.

- Methods of Application : As an endogenous metabolite, it is not directly applied but is produced and utilized within the body’s metabolic processes .

- Results or Outcomes : The specific outcomes of this application are not specified in the source .

-

Electrophile in Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : The diester derivative of Dihydroxyfumaric acid hydrate has been used exclusively as an electrophile in organic synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Antioxidant Properties

- Scientific Field : Biochemistry

- Application Summary : Dihydroxyfumaric acid hydrate has been found to have antioxidant properties . It has been used in studies regarding the inhibition of nitrosation of secondary aliphatic amines and amides .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

-

Preparation of Clear Solution

- Scientific Field : Chemistry

- Application Summary : Dihydroxyfumaric acid hydrate can be used to prepare a clear solution of ≥ 2.5 mg/mL .

- Methods of Application : To prepare 1 mL working solution, add 100 μL DMSO stock solution (25.0 mg/mL) to 400 μL PEG300, and mix evenly; then add 50 μL Tween-80 and mix evenly; then add 450 μL Saline to adjust the volume to 1 mL .

- Results or Outcomes : This protocol yields a clear solution of ≥ 2.5 mg/mL .

Safety And Hazards

DHF is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes7. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients7.

Direcciones Futuras

The future directions of DHF are not explicitly mentioned in the search results. However, given its role as an endogenous metabolite and its use in organic synthesis, it may continue to be a subject of interest in biochemical and pharmaceutical research.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

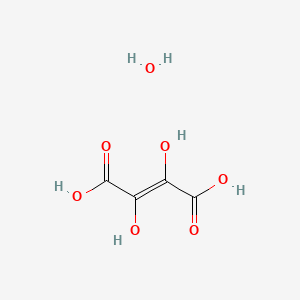

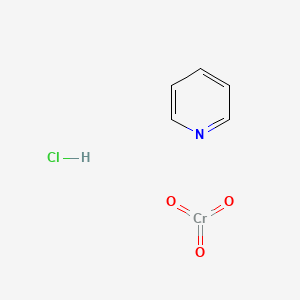

(E)-2,3-dihydroxybut-2-enedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHTXQJGPQZGN-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036030 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroxyfumaric acid hydrate | |

CAS RN |

199926-38-0 | |

| Record name | Dihydroxyfumaric acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)